molecular formula C7H8FNO B1504598 2-Ethoxy-6-fluoropyridine CAS No. 858675-60-2

2-Ethoxy-6-fluoropyridine

Cat. No. B1504598
CAS RN: 858675-60-2
M. Wt: 141.14 g/mol
InChI Key: QKGOSKSBPYONOO-UHFFFAOYSA-N
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Description

2-Ethoxy-6-fluoropyridine is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.15 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Ethoxy-6-fluoropyridine is 1S/C7H8FNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 . This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, one fluorine atom, and one oxygen atom .


Physical And Chemical Properties Analysis

2-Ethoxy-6-fluoropyridine is a liquid at room temperature . It has a molecular weight of 141.14300 . The exact mass is 141.05900 . The compound has a LogP value of 1.61940 , indicating its partition coefficient between octanol and water. This can give an indication of the compound’s solubility and permeability.

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-6-fluoropyridine is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 2-Ethoxy-6-fluoropyridine compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Ethoxy-6-fluoropyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of 2-Ethoxy-6-fluoropyridine’s action is the formation of a new Pd–C bond through oxidative addition and the transfer of formally nucleophilic organic groups from boron to palladium through transmetalation . These processes enable the Suzuki–Miyaura cross-coupling reaction, leading to the formation of new carbon–carbon bonds .

Action Environment

The action of 2-Ethoxy-6-fluoropyridine is influenced by various environmental factors. The success of the Suzuki–Miyaura cross-coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of the organoboron reagents used in the reaction, which are generally environmentally benign, also plays a crucial role . .

properties

IUPAC Name

2-ethoxy-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGOSKSBPYONOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698538
Record name 2-Ethoxy-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-fluoropyridine

CAS RN

858675-60-2
Record name 2-Ethoxy-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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